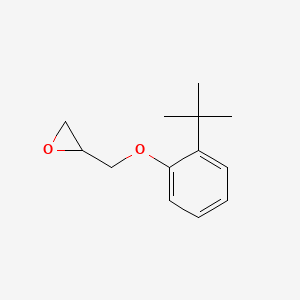

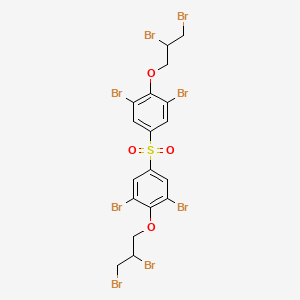

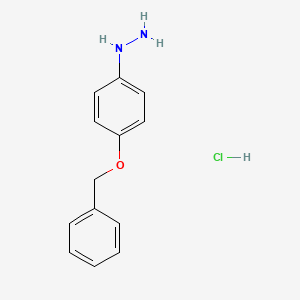

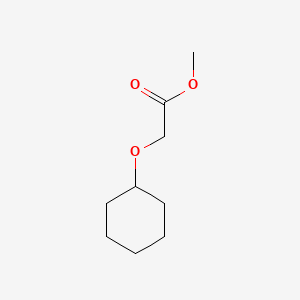

5-ベンジル-1,3-オキサゾリジン-2-オン

概要

説明

5-Benzyl-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones, which are heterocyclic compounds containing an oxazolidine ring. This class of compounds has been extensively studied due to their diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of oxazolidinone derivatives often involves cyclization reactions and the use of various catalysts. For instance, the synthesis of oligomers containing residues of trans-(4S,5R)-4-carboxybenzyl 5-methyloxazolidin-2-ones starts from benzyl-N-Boc-(3R)-aminobutanoate, followed by cyclization and rearrangement catalyzed by Sn(OTf)2 . Another example is the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives, which undergoes a ring transformation to yield 4-benzamido-1-methyl(or phenyl)-1,2,4-triazolidine-3,5-dione derivatives .

Molecular Structure Analysis

The molecular structure of oxazolidinone derivatives can be confirmed using techniques such as single-crystal X-ray diffraction. For example, the structure of 2-aryl 5-hydroxy benzo[d]oxazoles was confirmed using this method . The crystal structures of various 3-benzyl-2-phenyl-1,3,2-oxazaphospholidin-2-one derivatives have also been determined, revealing different symmetries and weak intermolecular interactions .

Chemical Reactions Analysis

Oxazolidinones can participate in various chemical reactions. For instance, the formation of tetracyclic oxazolidinones from cycloadducts of benzylidene ketones with PTAD involves alcoholysis, aminolysis, and skeletal rearrangements . The biological function of 5-benzylidene-4-oxazolidinones includes the inhibition of biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of oxazolidinones as bioactive molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazolidinones are influenced by their molecular structure. For example, the title compound in features an approximately planar oxazolidin ring with peripheral benzyl and methyl methanesulfonate residues. In the crystal, N—H⋯O hydrogen bonds and C—H⋯O contacts lead to the formation of supramolecular chains. Similarly, in , weak intermolecular C—H⋯O and C—H⋯π interactions are observed in the crystal structure of the compound.

科学的研究の応用

不斉合成におけるキラル補助剤

5-ベンジル-1,3-オキサゾリジン-2-オンは、特に(S)-エクオールの合成や、キラル安定化イリドの調製と官能基化における不斉合成のキラル補助剤として用いられます。 この用途は、医薬品において重要なエナンチオマー的に純粋な化合物を生成するために重要です .

抗菌活性

この化合物は、潜在的な抗菌活性を示しています。オキサゾリジン-2-オンは、腸球菌およびブドウ球菌に対して静菌性と考えられますが、ペニシリン感受性S. 肺炎菌およびバクテロイデス・フラジリスに対して殺菌性を示し、新規抗菌剤の開発における用途を示唆しています .

牛乳房炎に対する抗菌剤

5-ベンジル-1,3-オキサゾリジン-2-オンを含むオキサゾリジン-2-オン誘導体は、牛乳房炎感染症から分離されたS. aureus株に対して良好な抗菌活性を示しています。 これは、牛の乳房炎を治療するための獣医学における潜在的な用途を示唆しています .

立体選択的合成のためのビルディングブロック

この化合物は、立体選択的合成におけるビルディングブロックとして機能します。 非対称アルドール反応と修飾されたクルチウス反応を組み合わせた、4,5-二置換オキサゾリジン-2-オン骨格の合成に向けた効率的なアプローチが報告されています .

ピペラジン酸の合成

これは、複雑な天然物および医薬品の合成において重要な成分である(3R)-および(3S)-ピペラジン酸の不斉合成に使用されます .

1,3-オキサゾリジン-2-オン環の形成

5-ベンジル-1,3-オキサゾリジン-2-オンを用いて、1,3-オキサゾリジン-2-オン環の形成のための新規な方法および既存の方法の改変が開発されています。 これは、この環構造が所望の特徴である合成化学の用途にとって重要です .

作用機序

While the specific mechanism of action for 5-Benzyl-1,3-oxazolidin-2-one is not provided, oxazolidin-2-ones are known for their unique mechanism of action. For example, they have been found to exhibit antibacterial activity, with some compounds containing oxazolidinone rings presenting potent antimicrobial activity against methicillin-resistant S. aureus (MRSA) and other Gram-positive bacteria .

特性

IUPAC Name |

5-benzyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-11-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBSGOZFSFUDKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90962668 | |

| Record name | 5-Benzyl-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42746-49-6 | |

| Record name | 2-Oxazolidinone, 5-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042746496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzyl-4,5-dihydro-1,3-oxazol-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90962668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。